6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a pyrazole moiety, and a bromine atom, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Bromine Atom: Bromination of the quinoline core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Pyrazole Moiety: The pyrazole moiety is introduced through a condensation reaction between an appropriate pyrazole derivative and the brominated quinoline intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as N-methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide
- 6-fluoro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide
- 6-iodo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide
Uniqueness
The uniqueness of 6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23BrN4O |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H23BrN4O/c1-4-29-15-18(16(2)27-29)14-28(3)24(30)21-13-23(17-8-6-5-7-9-17)26-22-11-10-19(25)12-20(21)22/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
SBUITMMAOREXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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